methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a brominated pyridine derivative with a carboxylate ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromopyridine-2-carboxylic acid or its derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions involving halogenation, esterification, and oxidation processes.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: Substitution reactions at the bromine position can introduce different functional groups, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation products include carboxylic acids and ketones.
Reduction products include pyridine derivatives with reduced halogen content.
Substitution products include various substituted pyridines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
Methyl 5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure with chlorine instead of bromine.
Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure with iodine instead of bromine.
Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure with fluorine instead of bromine.
Uniqueness: The presence of the bromine atom in methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate gives it distinct chemical properties compared to its chloro, iodo, and fluoro analogs. Bromine's larger size and different reactivity can lead to unique biological and chemical behaviors.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
CAS No. |
1220422-00-3 |
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Molecular Formula |
C8H8BrNO3 |
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 5-bromo-1-methyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-10-4-5(9)3-6(7(10)11)8(12)13-2/h3-4H,1-2H3 |
InChI Key |
ZOTAJZWTPXSWNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)OC)Br |
Purity |
95 |
Origin of Product |
United States |
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